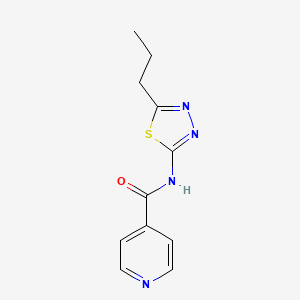![molecular formula C19H21NO3 B6141419 1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B6141419.png)
1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid” is a compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They are important types of molecules and natural products and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit or activate certain receptors, leading to changes in cellular functions . The exact interaction would depend on the specific structure of the derivative and the target it interacts with.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific targets that the compound interacts with.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the effects could potentially include changes in cell signaling, gene expression, or metabolic processes, among others.
Advantages and Limitations for Lab Experiments
1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also relatively stable, which makes it suitable for long-term storage. However, there are also some limitations to using this compound in lab experiments. It has not been extensively studied in vivo, which means that its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for the study of 1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid. One area of research is the investigation of this compound as a potential therapeutic agent for the treatment of cancer, Alzheimer's disease, and depression. Another area of research is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound exerts its therapeutic effects. Additionally, future studies should focus on the safety and efficacy of this compound in humans.
Synthesis Methods
1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid has been synthesized using various methods, including the Fischer indole synthesis, Pictet-Spengler reaction, and the Bischler-Napieralski reaction. The Fischer indole synthesis involves the reaction of a ketone or aldehyde with an amine in the presence of an acid catalyst. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Bischler-Napieralski reaction involves the reaction of a ketone or aldehyde with an amine in the presence of a Lewis acid catalyst.
Scientific Research Applications
1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-depressant properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have neuroprotective effects and can improve cognitive function. This compound has been investigated for the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
properties
IUPAC Name |
5-methoxy-2-methyl-1-(2-methylpropyl)benzo[g]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-11(2)10-20-12(3)17(19(21)22)15-9-16(23-4)13-7-5-6-8-14(13)18(15)20/h5-9,11H,10H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCUVGWVIFHFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC(C)C)C3=CC=CC=C3C(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6141341.png)
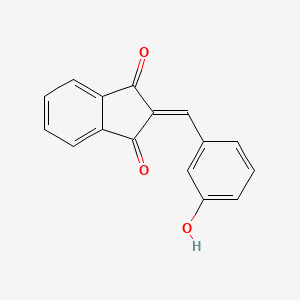
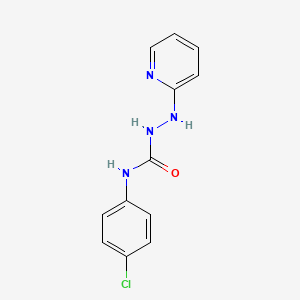
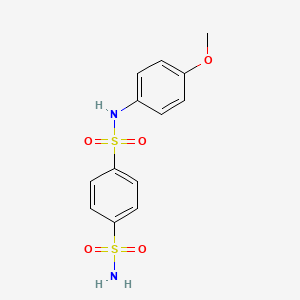
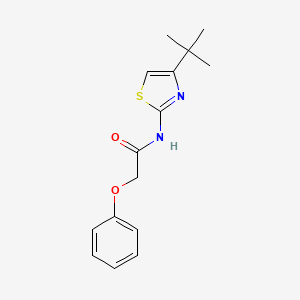
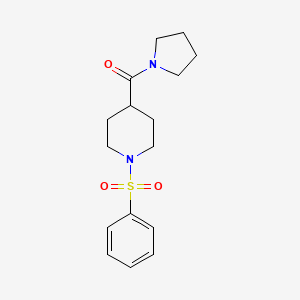
![4-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B6141367.png)

![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B6141393.png)
![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine](/img/structure/B6141408.png)

